molecular formula C9H9BrFNO2 B13517771 Ethyl 3-amino-5-bromo-2-fluorobenzoate

Ethyl 3-amino-5-bromo-2-fluorobenzoate

Cat. No.: B13517771
M. Wt: 262.08 g/mol
InChI Key: RORZXAAGQWCXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-bromo-2-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, where the ethyl ester group is substituted with amino, bromo, and fluoro groups

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

ethyl 3-amino-5-bromo-2-fluorobenzoate

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3

InChI Key

RORZXAAGQWCXFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of ethyl 3-amino-2-fluorobenzoate, followed by purification processes to isolate the desired product. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized for efficiency, safety, and environmental considerations, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromo-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoates .

Scientific Research Applications

Ethyl 3-amino-5-bromo-2-fluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-bromo-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological processes and chemical reactions, making it a valuable compound in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-bromo-2-fluorobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications and research studies.

Biological Activity

Ethyl 3-amino-5-bromo-2-fluorobenzoate is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C10_{10}H8_{8}BrFNO2_2
  • Molecular Weight : Approximately 276.08 g/mol

The compound features an amino group (NH2-NH_2), a bromine atom (Br-Br), and a fluorine atom (F-F) attached to a benzoate structure. The unique arrangement of these substituents influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate efficacy against various bacterial strains. For instance, the presence of the amino group enhances its ability to interact with microbial enzymes, potentially inhibiting their function.

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. The compound's interaction with specific receptors or enzymes is believed to be crucial for its anticancer activity.

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Inhibition : The amino group can facilitate binding to active sites on enzymes, leading to inhibition of their activity.
  • Receptor Interaction : The compound may interact with cellular receptors, altering downstream signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 5-bromo-2-fluorobenzoateLacks amino groupReduced reactivity
Ethyl 2-amino-5-bromo-3-fluorobenzoateDifferent substitution patternVaries in reactivity and applications

The presence of the amino group in this compound enhances its reactivity compared to its analogs, making it a valuable candidate for further research in drug development.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study evaluated the efficacy of this compound against various bacterial strains, demonstrating a notable inhibition zone in agar diffusion assays.
  • Anticancer Activity :
    • In vitro tests on human cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.